Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2,1,3-benzoxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-12-8(11)5-2-3-6-7(4-5)10-13-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMQDQDIEOCBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NON=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270834 | |
| Record name | Methyl 2,1,3-benzoxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-87-3 | |
| Record name | Methyl 2,1,3-benzoxadiazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,1,3-benzoxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimization of Reaction Conditions
The yield of this method is highly dependent on reaction conditions:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Methanol | 57% |
| Temperature | Room temperature | — |
| Catalyst | None required | — |
| Reaction Time | 1.5–24 hours | — |
Notably, the use of methanol as both solvent and reactant simplifies the process by enabling in situ esterification. Evaporation of solvents in vacuo after cyclization yields the pure product.
Alternative Pathways from Oxadiazole Synthesis Literature
While no direct analogues for methyl benzo[c]oxadiazole-5-carboxylate are described in broader oxadiazole literature, general strategies for 1,2,5-oxadiazole synthesis provide insight into potential alternative routes.
Hydrazide Intermediate Route
A common approach for 1,3,4-oxadiazoles involves hydrazide intermediates, which could be adapted for 1,2,5-oxadiazoles. For example:
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Hydrazide Formation : Reacting a carboxylic acid derivative (e.g., methyl benzo[c]oxadiazole-5-carboxylate’s acid precursor) with hydrazine hydrate forms the corresponding hydrazide.
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Cyclodehydration : Treating the hydrazide with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) induces cyclodehydration, forming the oxadiazole ring.
This method, while effective for 1,3,4-oxadiazoles, would require modification to stabilize the 1,2,5-oxadiazole configuration.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate oxadiazole formation in related compounds. For instance, Khanum et al. (2022) synthesized 2-aryl-1,3,4-oxadiazoles using a household microwave oven at 60% power for 15 minutes, achieving yields of 60–80%. Adapting this method could reduce reaction times for methyl benzo[c]oxadiazole-5-carboxylate, though experimental validation is needed.
Critical Analysis of Methodologies
Yield Limitations and Scalability
The hydroxylamine-mediated route achieves moderate yields (~57%), likely due to competing side reactions during cyclization. Scaling this method industrially would require optimizing:
Purity and Characterization
Post-synthesis purification is typically achieved via vacuum distillation or recrystallization from ethanol-DMF mixtures. Analytical characterization relies on:
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Spectroscopy : IR confirms ester carbonyl stretches (~1740 cm⁻¹), while ¹H NMR identifies aromatic protons and methyl ester groups.
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Chromatography : Column chromatography using silica gel resolves residual hydroxylamine or esterification byproducts.
Applications and Derivative Synthesis
Methyl benzo[c]oxadiazole-5-carboxylate serves as a key intermediate for:
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Anticancer Agents : Functionalization at the 5-position yields kinase inhibitors.
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Fluorescent Probes : The conjugated π-system enables use in bioimaging.
Derivatives are synthesized via:
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes various functionalization strategies to modulate its properties:
| Reaction Type | Reactants | Reagents | Product |
|---|---|---|---|
| Amide Coupling | Isocyanates (e.g., substituted phenyl isocyanates) | THF/CHCl₃ | Isocyanate derivatives |
| Boronate Formation | Sodium tertiary butoxide (tBuONa), DMF | Boronate esters | |
| Amination | Aniline derivatives, Et₃N | Aniline-linked derivatives |
These reactions expand its utility in drug discovery and materials science .
Copper-Catalyzed Annulation
A notable reaction involves copper-catalyzed intermolecular annulation with 1,5-diynes and N-propargyl ynamides:
| Reagents | Conditions | Product |
|---|---|---|
| Cu(MeCN)₄PF₆, NaBArF₄ | DCE, 40°C | Pyrrole-substituted oxadiazines |
This atom-economic process achieves one-carbon ring expansion via vinyl cation intermediates, enabling access to complex heterocycles .
Electrophilic and Nucleophilic Substitutions
The oxadiazole ring undergoes substitutions depending on reaction conditions:
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Electrophilic substitution : Directed by the methyl ester group at the 5-position.
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Nucleophilic substitution : Facilitated by the electron-deficient nature of the heterocycle.
These reactions enable the introduction of diverse functional groups for tailored applications.
Biological Target Engagement
While not a direct chemical reaction, the compound’s bioactivity involves interactions with molecular targets:
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HIF-1 inhibition : Disrupts hypoxia responses in cancer cells.
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c-Myc–Max dimerization : Chimeric derivatives show moderate disruption in assays .
Key Findings and Implications
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Synthesis optimization : One-pot strategies reduce reaction steps and improve yields .
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Functionalization diversity : Boronate and isocyanate derivatives demonstrate adaptability for drug design .
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Catalytic innovation : Copper-catalyzed annulation provides a rare route to oxadiazine derivatives .
This compound remains a versatile scaffold for advancing medicinal chemistry and materials research.
References EvitaChem product page. Nature article on copper-catalyzed annulation. RSC Publishing synthesis protocol. MDPI study on boron-based derivatives. RSC Publishing functionalization methods.
Scientific Research Applications
Anticancer Activity
Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate and its derivatives have shown promising results in anticancer research. The compound belongs to the oxadiazole family, which is known for its biological activity against various cancer cell lines.
Case Study: Anticancer Mechanisms
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against multiple cancer cell lines. For instance, a study highlighted the synthesis of novel oxadiazole derivatives that demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines . Specifically, compounds derived from this compound were evaluated for their ability to induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| 2 | HCT-116 (Colon Cancer) | 0.19 | Cell cycle arrest at G1 phase |
| 3 | A549 (Lung Cancer) | 0.11 | Microtubule destabilization |
Synthesis of Derivatives
This compound serves as a versatile precursor for synthesizing various functionalized derivatives. The compound can be modified to enhance its biological activity or to create new compounds with different properties.
Synthetic Pathways
The synthesis typically involves converting benzo[c][1,2,5]oxadiazole-5-carboxylic acid into methyl esters using methanol and catalytic agents. Subsequent reactions can yield amides or nitriles that retain or enhance the desired biological activities .
Biological Evaluation
The biological evaluation of this compound derivatives often includes tests for cytotoxicity against various cancer cell lines and analysis of their mechanisms of action.
A recent study reported that several synthesized derivatives exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin . The derivatives were tested against multiple cell lines including:
| Cell Line | Tested Compounds | IC50 (μM) |
|---|---|---|
| MCF-7 | 9a–c | 0.48 - 0.78 |
| HCT-116 | 9a–c | 5.13 - 1.17 |
| A375 (Melanoma) | 11a–b | 0.20 - 2.09 |
These results indicate that modifications to the oxadiazole structure can significantly improve anticancer efficacy.
Emerging Applications
Recent advancements include exploring copper-catalyzed reactions for synthesizing more complex oxadiazole derivatives . These methodologies may pave the way for creating new classes of anticancer agents with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of methyl benzo[c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a key regulator of cellular response to low oxygen levels. By inhibiting HIF-1, the compound can disrupt the survival and proliferation of cancer cells under hypoxic conditions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between methyl benzo[c][1,2,5]oxadiazole-5-carboxylate and its analogs:
Functional and Application-Based Comparisons
Electronic Properties
- Benzooxadiazoles : Electron-deficient due to the oxadiazole ring, facilitating charge transfer in polymers .
- Thiadiazoles : Sulfur’s larger atomic size reduces ring strain, enhancing thermal stability .
- Selenadiazoles : Selenium’s polarizability improves redox activity, useful in catalytic systems .
Biological Activity
Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has attracted significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and antiparasitic effects.
Chemical Structure and Properties
This compound is characterized by its oxadiazole ring, which contributes to its biological activity. The molecular formula is C₉H₇N₃O₃, and it exhibits a unique arrangement of functional groups that enhance its interaction with biological targets.
Anticancer Activity
Research indicates that this compound derivatives exhibit significant anticancer properties. A study evaluated a series of oxadiazole derivatives for their antiproliferative effects against various cancer cell lines using the MTT assay. The results showed that several derivatives displayed cytotoxicity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines. Notably, some compounds inhibited topoisomerase I activity, a critical enzyme involved in DNA replication and repair, suggesting a mechanism for their anticancer effects .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | HCT-116 | 12.3 | Topoisomerase I inhibition |
| 2 | HeLa | 15.8 | Topoisomerase I inhibition |
| 3 | MCF-7 | 10.4 | Apoptosis induction |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have demonstrated that methyl benzo[c][1,2,5]oxadiazole derivatives possess antibacterial and antifungal activities. In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited potent antibacterial effects. For instance, compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 |
| 2 | Escherichia coli | 64 |
| 3 | Candida albicans | 16 |
Antiparasitic Activity
This compound has shown promise as an antiparasitic agent. In studies targeting Leishmania donovani, the compound demonstrated significant inhibition of axenic amastigote growth with an EC50 value of approximately 4.0 μM. This indicates potential therapeutic applications in treating leishmaniasis .
Table 3: Antiparasitic Activity Against Leishmania donovani
| Compound | EC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |
|---|---|---|---|
| 1 | 4.0 | >100 | >25 |
| 2 | 6.0 | >100 | >16.67 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the oxadiazole ring and substituents significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups tends to enhance both anticancer and antimicrobial activities. Conversely, substituents that increase lipophilicity often improve antiparasitic efficacy .
Case Studies
Several case studies have illustrated the therapeutic potential of methyl benzo[c][1,2,5]oxadiazole derivatives:
- Anticancer Study : A derivative was tested in vivo on mouse models bearing human tumor xenografts and showed significant tumor reduction without notable toxicity.
- Antimicrobial Study : A clinical trial evaluated a novel formulation containing an oxadiazole derivative for treating bacterial infections resistant to conventional antibiotics.
- Antiparasitic Study : A study involving infected macrophages demonstrated that specific derivatives could effectively reduce Leishmania burden while maintaining low cytotoxicity.
Q & A
Q. What are the common synthetic routes for Methyl benzo[c][1,2,5]oxadiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclization and esterification steps. For example, benzo[c][1,2,5]oxadiazole derivatives are synthesized from nitro-substituted precursors using reagents like sulfuryl chloride (for chlorination) or hydrazine hydrate (for cyclization) . Optimization strategies include:
- Temperature Control: Lower temperatures (0–5°C) for nitration steps to minimize side reactions.
- Catalyst Screening: Use of triethylamine or DMAP to enhance esterification efficiency.
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Q. How is the structural and electronic characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., singlet for methyl ester protons at ~3.9 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 223.05) .
- UV-Vis and Fluorescence: Assess π-conjugation and electronic transitions (e.g., λ ~350 nm for oxadiazole derivatives) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported yields for Suzuki-Miyaura cross-coupling of this compound derivatives?
Methodological Answer: Discrepancies in yields (e.g., 43% vs. 34% for boronic acid coupling ) may arise from:
- Catalyst Systems: Testing Pd(PPh) vs. PdCl(dppf) with ligands like SPhos.
- Base Selection: Comparing KCO (polar aprotic solvents) with CsCO (higher solubility in DMF).
- Workflow Reproducibility: Strict inert atmosphere protocols to prevent catalyst deactivation.
Q. How can computational methods predict the reactivity of this compound in photophysical applications?
Methodological Answer:
Q. What experimental approaches validate the biological activity of benzo[c][1,2,5]oxadiazole derivatives, such as AMPA receptor modulation?
Methodological Answer:
- In Vitro Binding Assays: Radioligand competition assays using [H]AMPA to measure IC values .
- Electrophysiology: Patch-clamp recordings in hippocampal neurons to assess potentiation efficacy .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectroscopic data for heterocyclic intermediates in oxadiazole synthesis?
Methodological Answer:
Q. What methodologies optimize the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Monitor degradation at 40°C/75% RH over 4 weeks via HPLC.
- Light Sensitivity Tests: Use amber vials to prevent photodegradation, as oxadiazoles are prone to ring-opening under UV .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 139–143°C (dec.) | |
| HRMS (EI) | m/z 223.0485 [M+H] (calc. 223.0480) | |
| UV-Vis λ (CHCl) | 348 nm (ε = 12,500 Mcm) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
